Cas no 59554-12-0 ([4'-(acetyloxy)-3',9-dihydroxy-6'-methyl-5,10-dioxo-3,3',4,4',5,5',6',10-octahydrospiro[benzo[g]isochromene-1,2'-pyran]-3-yl]acetic acid)

[4'-(acetyloxy)-3',9-dihydroxy-6'-methyl-5,10-dioxo-3,3',4,4',5,5',6',10-octahydrospiro[benzo[g]isochromene-1,2'-pyran]-3-yl]acetic acid structure
59554-12-0 structure
Nome del prodotto:[4'-(acetyloxy)-3',9-dihydroxy-6'-methyl-5,10-dioxo-3,3',4,4',5,5',6',10-octahydrospiro[benzo[g]isochromene-1,2'-pyran]-3-yl]acetic acid
Numero CAS:59554-12-0
MF:C22H22O10
MW:446.404087543488
CID:1615491
PubChem ID:3042325

[4'-(acetyloxy)-3',9-dihydroxy-6'-methyl-5,10-dioxo-3,3',4,4',5,5',6',10-octahydrospiro[benzo[g]isochromene-1,2'-pyran]-3-yl]acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [4'-(acetyloxy)-3',9-dihydroxy-6'-methyl-5,10-dioxo-3,3',4,4',5,5',6',10-octahydrospiro[benzo[g]isochromene-1,2'-pyran]-3-yl]acetic acid
    • 2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid
    • Griseusin B
    • Griseucin B
    • [4'-(Acetyloxy)-3',9-dihydroxy-6'-methyl-5,10-dioxo-3,4,5,10-tetrahydrospiro[naphtho[2,3-c]pyran-1,2'-oxan]-3-yl]acetic acid
    • Spiro(1H-naphtho(2,3-C)pyran-1,2'-(2H)-pyran)-3-acetic acid, 4'-(acetyloxy)-3,3',4,4',5,5',6'10-octahydro-3',9-dihydroxy-6'-methyl-5,10-dioxo-, (2'S-(2'-alpha-(S*),3'-alpha,4'-alpha,6'-beta))-
    • DTXSID90974963
    • BRN 4729197
    • 59554-12-0
    • Inchi: InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)
    • Chiave InChI: ZALAFWZWSLVCID-UHFFFAOYSA-N
    • Sorrisi: CC1CC(OC(C)=O)C(O)C2(O1)OC(CC(O)=O)CC1=C2C(=O)c2c(O)cccc2C1=O |c:20|

Proprietà calcolate

  • Massa esatta: 446.12126
  • Massa monoisotopica: 446.121
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 4
  • Complessità: 878
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 157A^2
  • XLogP3: -1.229

Proprietà sperimentali

  • Densità: 1.55
  • Punto di ebollizione: 732.3°C at 760 mmHg
  • Punto di infiammabilità: 257.2°C
  • Indice di rifrazione: 1.644
  • PSA: 156.66
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.